molecular formula C15H20N2O5S B2740751 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid CAS No. 108583-92-2

2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid

Cat. No. B2740751
CAS RN: 108583-92-2
M. Wt: 340.39
InChI Key: XTFNMTVUTUIRNM-UHFFFAOYSA-N
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Description

The compound “2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group, in particular, is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are typically crystalline and colorless .

Scientific Research Applications

Pharmacology and Drug Development

(2,3-dihydro-1H-indol-5-ylmethyl)amine: serves as a valuable intermediate for synthesizing other disubstituted 1-(indolin-5-yl)methanamines. These compounds exhibit potential pharmacological properties. Notably, some indolinylmethyl sulfonamides have demonstrated strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat. Their binding affinity rivals or even surpasses that of the essential plant hormone abscisic acid (ABA) .

Antimicrobial Activity

Derivatives of indole, including this compound, have been investigated for their antimicrobial potential. Specifically, compounds 1a and 1b derived from (2,3-dihydro-1H-indol-5-ylmethyl)amine showed promising antimicrobial effects .

Anti-HIV Activity

Indole derivatives have been studied for their anti-HIV properties. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives, some of which exhibited anti-HIV-1 activity .

Cancer Research

Indole derivatives, both natural and synthetic, have attracted attention for their potential in cancer treatment. While specific studies on (2,3-dihydro-1H-indol-5-ylmethyl)amine are limited, its structural features warrant investigation in this context .

properties

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-9(2)14(15(19)20)16-23(21,22)12-4-5-13-11(8-12)6-7-17(13)10(3)18/h4-5,8-9,14,16H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFNMTVUTUIRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-methylbutanoic acid

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